molecular formula C17H14F3N5O2S B2756283 N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide CAS No. 874467-12-6

N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide

Katalognummer B2756283
CAS-Nummer: 874467-12-6
Molekulargewicht: 409.39
InChI-Schlüssel: AYGNMVRXYGSIED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C17H14F3N5O2S and its molecular weight is 409.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Computational and Pharmacological Applications :

    • Toxicity Assessment, Tumor Inhibition, and Analgesic Properties : This compound, along with other derivatives, has been evaluated for toxicity assessment, tumor inhibition, and analgesic properties. Research has shown its potential in binding and moderate inhibitory effects in various assays, including toxicity assessment and tumor inhibition, suggesting its relevance in cancer research and pain management (Faheem, 2018).
  • Anticancer Research :

    • Interaction with Metal Ions for Anticancer Activity : Studies have explored the behavior of similar compounds when interacting with gold (III) and nickel (II) metal ions. These interactions have demonstrated notable anticancer activities, especially against breast cancer cell lines, indicating the compound's potential in developing novel cancer therapies (Ghani & Alabdali, 2022).
  • Drug Development and Synthesis :

    • Synthesis of Novel Derivatives for Drug Development : The compound has been used in the synthesis of novel derivatives, such as BPTES analogs, to inhibit kidney-type glutaminase. These analogs show promise in inhibiting tumor growth, highlighting the compound's role in the development of new drugs (Shukla et al., 2012).
  • Pharmacophore Hybridization for Anticancer Properties :

    • Design of Drug-like Small Molecules : Research involving the pharmacophore hybridization approach has utilized this compound for the design of drug-like small molecules with anticancer properties. The studies focus on the synthesis of novel molecules and their anticancer activities, contributing to the development of new cancer treatments (Yushyn et al., 2022).
  • Antimicrobial Applications :

    • Development of Antimicrobial Agents : The compound has been used in the synthesis of new derivatives with potential antimicrobial activity. These studies aim at understanding the structure-activity relationships and developing effective antimicrobial agents (Gouda et al., 2010).
  • DNA-Damage Agent Modulation in Cancer Therapy :

    • Enhancing Chemotherapeutic Effects : It's been investigated for its role in modulating the activity of DNA-damaging agents like temozolomide in cancer therapy. This research provides insights into the enhancement of chemotherapeutic effects and potential second-line therapy options for cancer patients (Fishel et al., 2007).

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2S/c1-27-12-8-6-11(7-9-12)21-15(26)10-28-16-22-23-24-25(16)14-5-3-2-4-13(14)17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGNMVRXYGSIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.